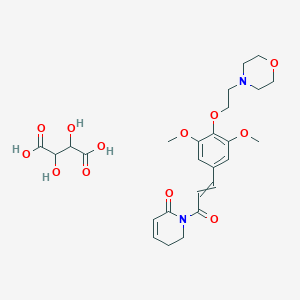
(E)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (2R,3R)-2,3-dihydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (2R,3R)-2,3-dihydroxysuccinate involves several steps. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include dimethoxybenzene, morpholine, and dihydropyridinone derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
(E)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
科学的研究の応用
(E)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (2R,3R)-2,3-dihydroxysuccinate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism of action of (E)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(E)-1-(3-(3,5-Dimethoxy-4-(2-piperidinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one: Similar structure but with a piperidine group instead of a morpholine group.
(E)-1-(3-(3,5-Dimethoxy-4-(2-pyrrolidinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one: Contains a pyrrolidine group instead of a morpholine group.
Uniqueness
The uniqueness of (E)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one (2R,3R)-2,3-dihydroxysuccinate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C26H34N2O12 |
|---|---|
分子量 |
566.6 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;1-[3-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C22H28N2O6.C4H6O6/c1-27-18-15-17(6-7-21(26)24-8-4-3-5-20(24)25)16-19(28-2)22(18)30-14-11-23-9-12-29-13-10-23;5-1(3(7)8)2(6)4(9)10/h3,5-7,15-16H,4,8-14H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChIキー |
ZFUUIZBTYZGJGL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OCCN2CCOCC2)OC)C=CC(=O)N3CCC=CC3=O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
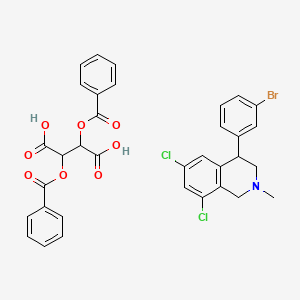
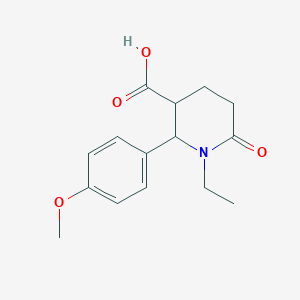
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
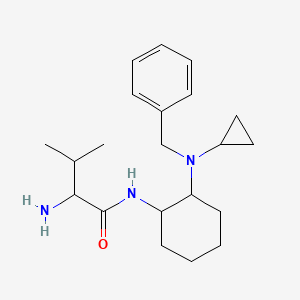

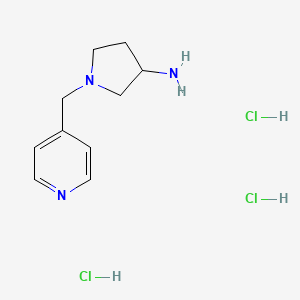
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)

![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)


